1-Octanesulfonic acid 1-Octanesulfonic acid Octane-1-sulfonic acid is an organosulfonic acid. It has a role as a local anaesthetic.
Brand Name: Vulcanchem
CAS No.: 3944-72-7
VCID: VC1606744
InChI: InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)
SMILES: CCCCCCCCS(=O)(=O)O
Molecular Formula: C8H18O3S
Molecular Weight: 194.29 g/mol

1-Octanesulfonic acid

CAS No.: 3944-72-7

Cat. No.: VC1606744

Molecular Formula: C8H18O3S

Molecular Weight: 194.29 g/mol

* For research use only. Not for human or veterinary use.

1-Octanesulfonic acid - 3944-72-7

Specification

CAS No. 3944-72-7
Molecular Formula C8H18O3S
Molecular Weight 194.29 g/mol
IUPAC Name octane-1-sulfonic acid
Standard InChI InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)
Standard InChI Key WLGDAKIJYPIYLR-UHFFFAOYSA-N
SMILES CCCCCCCCS(=O)(=O)O
Canonical SMILES CCCCCCCCS(=O)(=O)O

Introduction

Chemical Identity and Structure

1-Octanesulfonic acid belongs to the family of alkanesulfonic acids, characterized by a linear alkyl chain attached to a sulfonic acid group. Its structure consists of an eight-carbon alkyl chain with a sulfonic acid moiety at the terminal position.

PropertyValue
Chemical FormulaC₈H₁₈O₃S
Molecular Weight194.29 g/mol
CAS Registry Number3944-72-7
IUPAC NameOctane-1-sulfonic acid
Traditional Name1-Octanesulfonic acid
SMILES NotationCCCCCCCCS(O)(=O)=O
InChIInChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)
InChI KeyWLGDAKIJYPIYLR-UHFFFAOYSA-N

The molecular structure features a linear octyl chain (C₈H₁₇-) linked to a sulfonic acid group (-SO₃H), providing both hydrophobic and hydrophilic characteristics that contribute to its utility as an ion-pairing agent .

Physical and Chemical Properties

The physical and chemical properties of 1-octanesulfonic acid determine its behavior in various applications and influence its handling requirements.

Physical Properties

While comprehensive data on the free acid form is limited, information on its sodium salt provides valuable insights:

Property1-Octanesulfonic AcidSodium Salt Form
Physical StateNot specifiedCrystalline powder
ColorNot specifiedWhite
Melting PointNot available>300°C
Boiling PointNot availableNot available
Solubility in WaterNot availableFreely soluble
Solubility in MethanolNot available4 g/L
pH (aqueous solution)Acidic5.5-7.5

Chemical Properties

1-Octanesulfonic acid exhibits typical properties of alkanesulfonic acids:

  • Strong acid character (stronger than carboxylic acids)

  • Forms water-soluble salts with alkali metals

  • Acts as an anionic surfactant

  • Demonstrates excellent ion-pairing capabilities with positively charged analytes

  • Exhibits good stability in aqueous solutions

The combination of these properties makes 1-octanesulfonic acid particularly valuable in chromatographic applications where interactions with basic compounds are desired .

Preparation Methods

Several methods exist for the synthesis of 1-octanesulfonic acid and its salts. One well-documented approach for preparing the sodium salt involves:

Sulfonation Reaction Method

This method utilizes the reaction between sodium sulfite and bromooctane, catalyzed by tetrapropylammonium bromide:

  • Reaction Setup: Combining anhydrous sodium sulfite, water, bromooctane, and tetrapropylammonium bromide in a reaction vessel equipped with cooling and reflux apparatus .

  • Reaction Conditions: The mixture is refluxed for 16-24 hours until the reaction solution becomes clear without stratification .

  • Purification Process:

    • Evaporation of water under reduced pressure

    • Drying and grinding of the residual solid

    • Extraction with dehydrated alcohol using a Soxhlet apparatus

    • Recrystallization with dehydrated alcohol

    • Filtration to obtain pure product

  • Final Processing: Drying in a vacuum oven at 80°C for 2-4 hours

This method reportedly yields 61-66% of the sodium salt with a purity of ≥99.6% .

Applications and Uses

1-Octanesulfonic acid and its sodium salt find applications across various scientific and industrial domains.

Analytical Chemistry Applications

Application AreaSpecific Uses
Ion-Pair ChromatographySeparation of basic compounds, peptides, and proteins
HPLC AnalysisMobile phase additive for improved separation of basic analytes
Antibiotic AnalysisLiquid chromatographic determination of antibiotics
NeurochemistryAnalysis of dopamine and metabolites in brain microdialysates using LC-ESI-MS/MS
ToxicologyDetermination of paraquat in tissue homogenates using UPLC
Biomolecule AnalysisHydrophobic ion pairing of peptide antibiotics for nanocarrier formulations

In chromatographic applications, 1-octanesulfonic acid functions as an ion-pairing agent that interacts with positively charged analytes, increasing their retention on reversed-phase columns and improving separation efficiency .

Industry SectorApplications
Metal ProcessingAcid and alkali cleaning of metals
Textile ManufacturingFiber and fabric processing
Leather ProcessingTanning and treatment processes
Chemical ManufacturingUsed as an intermediate in synthesis
Consumer ProductsComponent in auto products, home maintenance products, household cleaners
Surfactant ApplicationsUtilized as an anionic surfactant to reduce surface tension and increase solubility of hydrophobic compounds

Its effectiveness in these applications stems from its surfactant properties and ability to modify surface interactions.

Derivatives: Sodium Salt and Hydrated Forms

The most commonly used derivatives of 1-octanesulfonic acid are its sodium salt (anhydrous and monohydrate forms).

Sodium 1-Octanesulfonate (Anhydrous)

PropertyValue
Chemical FormulaC₈H₁₇NaO₃S
Molecular Weight216.27 g/mol
CAS Number5324-84-5
Physical FormWhite crystalline powder
Purity (Commercial)≥98%
Primary UseHPLC ion-pairing agent

Sodium 1-Octanesulfonate Monohydrate

PropertyValue
Chemical FormulaC₈H₁₇NaO₃S·H₂O
Molecular Weight234.29 g/mol
CAS Number207596-29-0
Physical FormWhite fine powder
ApplicationsSimilar to anhydrous form, with standardized water content

The sodium salt forms are generally preferred in analytical applications due to their improved stability, solubility, and ease of handling compared to the free acid .

YearProduction Range (lb)
20161,000,000 - <10,000,000
20171,000,000 - <10,000,000
20181,000,000 - <10,000,000
20191,000,000 - <10,000,000

This consistent production volume demonstrates the steady demand for the compound across multiple industries .

Manufacturing Sectors

The primary industrial sectors involved in the production or utilization of 1-octanesulfonic acid include:

  • Soap, Cleaning Compound, and Toilet Preparation Manufacturing

  • Food, beverage, and tobacco product manufacturing

  • Wholesale and Retail Trade

  • All Other Basic Organic Chemical Manufacturing

Hazard CategoryClassification
Signal WordWarning
Skin EffectsCategory 2 (Causes skin irritation)
Eye EffectsCategory 2 (Causes serious eye irritation)
CarcinogenicityNot listed by IARC, NTP, ACGIH, or OSHA

Recommended Protective Measures

When handling 1-octanesulfonic acid or its salts, the following protective equipment is recommended:

  • Eye protection (eyeshields or faceshields)

  • Appropriate gloves

  • Respiratory protection (full-face particle respirator when necessary)

  • Standard laboratory protective clothing

Research Applications and Recent Developments

Recent research has expanded the applications of 1-octanesulfonic acid beyond traditional uses.

Biomedical Applications

Researchers have utilized 1-octanesulfonic acid in:

  • Development of controlled-release nanocarrier formulations for peptide antibiotics through hydrophobic ion pairing

  • Analysis of L-Dopa in extracts of seed flour

  • Measurement of dopamine levels in rats using HPLC analysis

  • Investigation of collagen cross-links using isocratic ion-pair reversed-phase liquid chromatography

Analytical Method Development

Innovations in analytical methods featuring 1-octanesulfonic acid include:

  • Enhanced separation protocols for neurochemical analysis

  • Improved detection limits for pharmaceutical compounds

  • Novel mobile phase compositions for challenging separations

  • Integration into ultra-high-performance liquid chromatography (UPLC) workflows

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator